N-(4-Methoxyphenyl)tetrahydropyridazine-1(2H)-carbothioamide
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Overview
Description
N-(4-Methoxyphenyl)tetrahydropyridazine-1(2H)-carbothioamide is a chemical compound that belongs to the class of tetrahydropyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxyphenyl group and the tetrahydropyridazine ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the reaction of 4-methoxyphenylhydrazine with a suitable dicarbonyl compound under acidic or basic conditions The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrahydropyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)tetrahydropyridazine-1(2H)-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)tetrahydropyridazine-1(2H)-carbothioamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)tetrahydropyridazine-1(2H)-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine
- 1-(4-ureido-benzoyl)-3-(3-ethoxy-4-methoxy-phenyl)-1,4,5,6-tetrahydropyridazine
Uniqueness
N-(4-Methoxyphenyl)tetrahydropyridazine-1(2H)-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity compared to other tetrahydropyridazine derivatives
Properties
CAS No. |
61653-57-4 |
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Molecular Formula |
C12H17N3OS |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)diazinane-1-carbothioamide |
InChI |
InChI=1S/C12H17N3OS/c1-16-11-6-4-10(5-7-11)14-12(17)15-9-3-2-8-13-15/h4-7,13H,2-3,8-9H2,1H3,(H,14,17) |
InChI Key |
BIMOASAOIKINCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCCCN2 |
Origin of Product |
United States |
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